Cefepime sulfate
CAS No.: 107648-78-2
VCID: VC0009930
Molecular Formula: C19H25N6O5S2.HO4S
Molecular Weight: 578.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | Cefepime sulfate is a salt form of cefepime, a fourth-generation cephalosporin antibiotic . Cefepime is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria . It is prescribed to treat various infections, including pneumonia, uncomplicated and complicated urinary tract infections, uncomplicated skin and skin structure infections, and complicated intra-abdominal infections (when used with metronidazole) . Cefepime acts by inhibiting bacterial cell wall synthesis, leading to a bactericidal effect . Cefepime is also used as an empiric therapy for febrile neutropenic patients . Cefepime demonstrates activity against common pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and drug-resistant Streptococcus pneumoniae . It is stable against many beta-lactamases, enzymes that degrade other cephalosporins, making it a valuable option for treating infections caused by Enterobacteriaceae . While a meta-analysis once suggested increased mortality with cefepime compared to other beta-lactam antibiotics, the FDA's review found no such difference . Cefepime is available as a generic drug under various trade names globally . A similar chemical compound is Cefepime-D8 sulfate, a labeled analog of cefepime sulfate used in research . Cefepime hydrochloride monohydrate is the active ingredient in Cefepime-AFT, an injectable antibiotic also belonging to the cephalosporin class . |
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CAS No. | 107648-78-2 |
Product Name | Cefepime sulfate |
Molecular Formula | C19H25N6O5S2.HO4S |
Molecular Weight | 578.6 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
Standard InChI | InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 |
Standard InChIKey | JCRAHWHSZYCYEI-LSGRDSQZSA-N |
SMILES | C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O |
Canonical SMILES | C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O |
PubChem Compound | 13239647 |
Last Modified | Feb 18 2024 |
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